Meso-zeaxanthin

Catalog No.
S624848
CAS No.
31272-50-1
M.F
C40H56O2
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meso-zeaxanthin

CAS Number

31272-50-1

Product Name

Meso-zeaxanthin

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+

InChI Key

JKQXZKUSFCKOGQ-YOPUJPICSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Synonyms

3R,3'S zeaxanthin, meso-zeaxanthin

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C

Protective Role in the Macula:

Meso-zeaxanthin is one of three major carotenoids, alongside lutein and zeaxanthin, found in the macula, the central region of the retina responsible for sharp central vision. Research suggests that meso-zeaxanthin plays a crucial role in protecting the macula from oxidative stress and blue light damage, both of which contribute to the development of age-related macular degeneration (AMD) [].

Increasing Macular Pigment Density:

Studies have shown that meso-zeaxanthin supplementation can effectively increase macular pigment density (MPD), a measure of the concentration of protective pigments in the macula []. Higher MPD is associated with a reduced risk of AMD progression, particularly the neovascular form characterized by abnormal blood vessel growth [].

Bioavailability and Absorption:

While meso-zeaxanthin is naturally present in some foods like marigold flowers and certain egg yolks, its dietary sources are limited compared to lutein and zeaxanthin. Additionally, research suggests that meso-zeaxanthin has lower bioavailability, meaning it is less readily absorbed by the body compared to other carotenoids []. This has led researchers to explore different formulations and delivery methods to enhance its absorption and potential health benefits.

Meso-zeaxanthin is a carotenoid, specifically a xanthophyll, that plays a significant role in eye health, particularly in the macula of the retina. It is chemically classified as (3R,3'S)-β,β-carotene-3,3'-diol, distinguishing it from other carotenoids such as lutein and zeaxanthin. Meso-zeaxanthin is known for its unique stereochemical configuration, which contributes to its distinct biological functions and antioxidant properties. Unlike lutein and zeaxanthin, which are commonly found in dietary sources like green leafy vegetables, meso-zeaxanthin is relatively rare in food but can be synthesized from lutein in the human body.

Meso-zeaxanthin accumulates in the macula, a central region of the eye responsible for sharp vision []. It's believed to act as an antioxidant, protecting retinal cells from damage caused by free radicals []. Additionally, meso-zeaxanthin might filter blue light, potentially reducing its harmful effects on the eye [].

Some studies suggest meso-zeaxanthin, along with other macular pigments, might play a role in protecting against age-related macular degeneration (AMD), a leading cause of vision loss [].

. One of the primary methods involves the base-catalyzed reaction of lutein at high temperatures, where a shift in the double bond position leads to the formation of meso-zeaxanthin from lutein. This process highlights the close relationship between these carotenoids, as meso-zeaxanthin can be viewed as a derivative of lutein due to its structural modifications. Additionally, enzymatic pathways may also contribute to its formation in the retina, where lutein is metabolized into meso-zeaxanthin through specific biochemical transformations.

Meso-zeaxanthin exhibits several beneficial biological activities. It is known for its antioxidant properties, effectively scavenging free radicals such as superoxide and hydroxyl radicals. Studies have shown that meso-zeaxanthin can enhance the levels of antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase . Furthermore, it plays a protective role against oxidative stress in retinal cells and may help reduce the risk of age-related macular degeneration by increasing macular pigment density .

The synthesis of meso-zeaxanthin can occur through both chemical and biological pathways:

  • Chemical Synthesis:
    • Base-Catalyzed Reaction: High-temperature treatment of lutein leads to the conversion into meso-zeaxanthin .
    • Industrial Methods: Various industrial processes can produce meso-zeaxanthin from lutein under controlled conditions.
  • Biological Synthesis:
    • In vivo conversion occurs primarily in the retina where lutein is metabolized into meso-zeaxanthin through enzymatic reactions .

Meso-zeaxanthin has several applications, particularly in the field of nutrition and eye health:

  • Dietary Supplements: It is often included in formulations aimed at improving vision and protecting against retinal damage.
  • Food Industry: Meso-zeaxanthin is added to poultry feed to enhance the color of egg yolks and chicken skin.
  • Research: Studies continue to explore its potential role in preventing ocular diseases and enhancing visual performance .

Research indicates that meso-zeaxanthin interacts with various biological systems:

  • It has been shown to enhance the absorption of other carotenoids when consumed together, although some studies suggest it may slightly inhibit lutein absorption .
  • Interaction with specific transport proteins in the retina facilitates its uptake alongside other carotenoids like zeaxanthin and lutein .

Meso-zeaxanthin shares similarities with other carotenoids but possesses unique features that set it apart. Below is a comparison with related compounds:

CompoundChemical StructureKey Features
Lutein(3R,3'R,6'R)-β,ε-carotene-3,3'-diolCommon dietary source; primarily found in green leafy vegetables; precursor to meso-zeaxanthin.
Zeaxanthin(3R,3'R)-β,β-carotene-3,3'-diolFound in many fruits and vegetables; effective antioxidant; has different stereochemistry compared to meso-zeaxanthin.
Meso-Zeaxanthin(3R,3'S)-β,β-carotene-3,3'-diolRare dietary source; synthesized from lutein; unique antioxidant properties; significant for eye health.

Meso-zeaxanthin's unique stereochemistry allows it to provide specific benefits that differ from those offered by lutein and zeaxanthin. Its ability to enhance macular pigment density while providing potent antioxidant effects makes it an important compound for ocular health.

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

568.42803102 g/mol

Monoisotopic Mass

568.42803102 g/mol

Heavy Atom Count

42

UNII

3O63K300I5

Wikipedia

Meso-Zeaxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2024-04-14

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